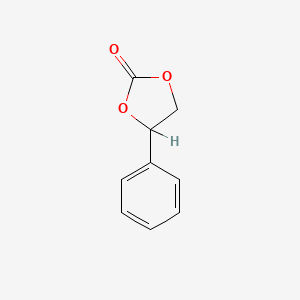

4-Phenyl-1,3-dioxolan-2-one

Description

Contextualization within Cyclic Carbonate Chemistry and Heterocyclic Systems

Cyclic carbonates are a class of organic compounds characterized by a carbonate group integrated into a cyclic structure. They are recognized for their utility as polar aprotic solvents, electrolytes in lithium-ion batteries, and as versatile intermediates in chemical synthesis. google.com The reactivity of the carbonate functional group, combined with the stereochemistry of the ring, makes them valuable building blocks for creating more complex molecules.

4-Phenyl-1,3-dioxolan-2-one, as a member of this family, is specifically a five-membered heterocyclic compound. Heterocyclic chemistry is a vast and critical area of organic chemistry, as a majority of pharmaceuticals and biologically active compounds contain heterocyclic rings. The presence of heteroatoms (in this case, two oxygen atoms) within the ring imparts distinct physical and chemical properties compared to their carbocyclic analogs.

Structural Significance and Fundamental Research Interest in Dioxolanone Frameworks

The dioxolanone framework, the core of this compound, is of significant interest to researchers. The five-membered ring is relatively strained, which contributes to its reactivity, particularly in ring-opening reactions. This reactivity can be harnessed to introduce new functional groups and build molecular complexity.

The addition of a phenyl group at the 4-position of the dioxolanone ring introduces several key features:

Stereochemistry: The carbon atom to which the phenyl group is attached is a stereocenter (unless there is a plane of symmetry in the molecule). This allows for the synthesis of enantiomerically pure or enriched forms of the compound, which is crucial in asymmetric synthesis and the development of chiral materials. nih.gov

Electronic Effects: The aromatic phenyl ring can influence the electronic properties of the dioxolanone ring through inductive and resonance effects, potentially modulating its reactivity.

Synthetic Handle: The phenyl group itself can be a site for further chemical modification, allowing for the creation of a diverse library of related compounds.

Research interest in dioxolanone frameworks also extends to their use in the development of porous organic frameworks and covalent organic frameworks (COFs). researchgate.netnih.gov These materials have potential applications in gas storage, catalysis, and separation technologies. The defined geometry and potential for functionalization of dioxolanone-containing building blocks make them attractive for the construction of these ordered, porous structures.

Historical Development and Contemporary Research Trajectories of Phenyl-Substituted Dioxolanones

The study of cyclic carbonates, including phenyl-substituted dioxolanones, has evolved significantly over time. Early research focused on their synthesis, often through the reaction of epoxides with carbon dioxide—a process that is now considered a classic example of carbon capture and utilization. google.comresearchgate.net This reaction is attractive from a green chemistry perspective as it utilizes a greenhouse gas as a C1 building block.

Contemporary research has expanded to explore the diverse applications of these compounds. Key research trajectories include:

Asymmetric Catalysis: Chiral phenyl-substituted dioxolanones are employed as templates and auxiliaries in asymmetric reactions to control the stereochemical outcome of a reaction. nih.govscispace.comresearchgate.net

Polymer Chemistry: Cyclic carbonates, including those with phenyl substituents, can undergo ring-opening polymerization to produce polycarbonates. These polymers can have tailored properties, such as biodegradability, making them of interest for biomedical applications.

Fine Chemical Synthesis: The reactivity of the dioxolanone ring allows for its use as a precursor to a variety of functional groups, including diols, epoxides, and other heterocycles. google.combiosynth.com For instance, the cycloaddition of CO2 with epoxides to produce cyclic carbonates is a key industrial process. google.com

The development of novel catalytic systems for the efficient and selective synthesis of phenyl-substituted dioxolanones remains an active area of research. This includes the use of metal-organic frameworks, organocatalysts, and other advanced catalytic methods to improve reaction conditions, yields, and enantioselectivities. researchgate.netresearchgate.net

Properties of this compound

| Property | Value |

| Molecular Formula | C9H8O3 |

| Molecular Weight | 164.16 g/mol nih.gov |

| CAS Number | 4427-92-3 nih.gov |

| Physical Form | Solid cymitquimica.comsigmaaldrich.com |

| Purity | 95% cymitquimica.comsigmaaldrich.com |

| Storage Temperature | 2-8°C, sealed in dry conditions sigmaaldrich.com |

| IUPAC Name | This compound nih.govsigmaaldrich.com |

| InChI Key | ZKOGUIGAVNCCKH-UHFFFAOYSA-N cymitquimica.comsigmaaldrich.com |

Structure

3D Structure

Propriétés

IUPAC Name |

4-phenyl-1,3-dioxolan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O3/c10-9-11-6-8(12-9)7-4-2-1-3-5-7/h1-5,8H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKOGUIGAVNCCKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC(=O)O1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40283835 | |

| Record name | 1,3-Dioxolan-2-one, 4-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40283835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4427-92-3 | |

| Record name | Phenylethylene carbonate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33703 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Dioxolan-2-one, 4-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40283835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Phenyl 1,3 Dioxolan 2 One and Its Derivatives

Asymmetric Synthesis Approaches from Styrene (B11656) Precursors

The asymmetric synthesis of 4-phenyl-1,3-dioxolan-2-one from styrene precursors is a critical area of research, aiming to produce enantiomerically pure cyclic carbonates. Chiral catalysts play a pivotal role in these transformations, particularly in the kinetic resolution of racemic epoxides like styrene oxide with carbon dioxide.

One notable approach involves the use of chiral BINADCo(III)X complexes. These catalysts, in conjunction with a co-catalyst such as phenyltrimethylammonium (B184261) tribromide (PTAT), have been successfully employed in the asymmetric cycloaddition of CO2 to epoxides. While high enantiomeric excess (ee) has been achieved for substrates like propylene (B89431) oxide, the application to styrene oxide is also an active area of investigation. The effectiveness of these catalytic systems is influenced by the nature of the anion (X) associated with the cobalt complex, with nucleophilicity being a key factor. For instance, the conversion of styrene oxide was found to follow the trend I⁻ > Br⁻ > HCO₃⁻ > Ms⁻ > Cl⁻. researchgate.net

Axially chiral styrene-based structures have also been designed as organocatalysts. These catalysts, which may incorporate elements like a pyrrole (B145914) ring, create a specific chiral environment that can influence the stereoselectivity of reactions. snnu.edu.cnrsc.org While primarily demonstrated in other types of asymmetric reactions, the principles of creating a chiral pocket through π-π interactions and hydrogen bonding are applicable to the asymmetric synthesis of cyclic carbonates. snnu.edu.cnrsc.org

Furthermore, enzymatic cascades that mimic the action of styrene monooxygenase have been developed for the asymmetric azidohydroxylation of styrene derivatives. This process yields chiral 1,2-azido alcohols via an enzymatic asymmetric epoxidation followed by regioselective azidolysis. rsc.org These chiral intermediates are valuable precursors that can be further transformed into enantiopure this compound.

Catalytic Routes for Dioxolanone Ring Formation

The formation of the 1,3-dioxolan-2-one ring is most commonly achieved through the cycloaddition of carbon dioxide to an epoxide, in this case, styrene oxide. This reaction is highly atom-economical and utilizes a greenhouse gas as a C1 feedstock. The development of efficient catalysts is central to the viability of this route.

Nonaqueous Reactions Utilizing Solid Catalysts

Solid catalysts are advantageous due to their ease of separation and potential for recyclability. Various heterogeneous catalysts have been investigated for the synthesis of styrene carbonate in nonaqueous, often solvent-free, conditions.

Metal oxides, such as ceria-lanthana doped zirconia, have demonstrated good activity and selectivity for the cycloaddition of CO2 to styrene oxide without the need for organic solvents. lsbu.ac.uk Under optimized conditions of 408 K and 75 bar of CO2 pressure, this catalyst system achieved a 52% yield and 84% conversion. lsbu.ac.uk Paddle-wheel type di-metal clusters have also been studied theoretically, with density functional theory (DFT) calculations suggesting that the catalytic activity is influenced by the nature of the metal center, following the order Fe-BTC > Zn-BTC > Co-BTC > Ni-BTC > Cu-BTC. rsc.org These catalysts can operate without a co-catalyst. rsc.org

Carbon Dioxide Fixation from Epoxides (General Class of Cyclic Carbonates)

The cycloaddition of CO2 to epoxides is a general and widely studied method for producing cyclic carbonates. The reaction mechanism typically involves the activation of the epoxide by a Lewis acid or base, followed by nucleophilic attack of the activated CO2 or a carbonate species, and subsequent intramolecular cyclization.

Metal-free catalysts offer the advantage of avoiding potential metal contamination in the final product and are often more cost-effective. Imidazole (B134444) and its derivatives have been shown to catalyze the reaction between CO2 and styrene oxide to selectively form styrene carbonate. mdpi.com In solvent-free conditions, moderate yields (31-53%) can be obtained with these catalysts alone. mdpi.com The combination of an imidazole derivative with a Lewis acid like zinc iodide (ZnI₂) can significantly enhance the catalytic activity, leading to almost complete conversion of styrene oxide and a 98% yield of styrene carbonate. mdpi.com Theoretical studies have highlighted the importance of non-covalent interactions, such as hydrogen bonding, in influencing the reactivity of these catalysts. mdpi.com

Immobilizing homogeneous catalysts onto solid supports can combine the high activity and selectivity of the former with the practical advantages of heterogeneous catalysis. Unsymmetrical aluminium salen-acetylacetonate complexes have been used as catalysts for styrene carbonate synthesis. While achieving 70% conversion at atmospheric pressure and elevated temperatures on its own, its activity is significantly boosted to 90% when used with tetrabutylammonium (B224687) bromide (TBAB) as a co-catalyst. rsc.org Interestingly, TBAB alone can also catalyze the reaction with comparable yields. rsc.org The combination of zinc bromide (ZnBr₂) and an ionic liquid, [C₄-mim]Cl, has proven to be a highly effective catalyst system, achieving a 93% yield of styrene carbonate at a relatively low temperature of 80°C and 4 MPa of CO2 pressure within one hour. rsc.org

The following table summarizes the performance of various catalytic systems in the synthesis of styrene carbonate from styrene oxide and CO2.

| Catalyst System | Co-catalyst / Solvent | Temperature (°C) | Pressure (MPa) | Time (h) | Conversion (%) | Yield (%) | Selectivity (%) |

| Imidazole | None (solvent-free) | 100 | 2.0 | 18 | - | 31-53 | - |

| ZnI₂ | None (solvent-free) | 100 | 2.0 | 18 | High | Low | - |

| Imidazole / ZnI₂ | None (solvent-free) | 100 | 2.0 | 18 | ~100 | 98 | - |

| Ceria-lanthana doped zirconia | None (solvent-free) | 135 | 7.5 | 20 | 84 | 52 | - |

| Unsymmetrical Al(III) catalyst | None | Elevated | 0.1 | - | 70 | - | - |

| Unsymmetrical Al(III) catalyst | TBAB / Dichloromethane | Elevated | 0.1 | - | 90 | - | - |

| ZnBr₂ | [C₄-mim]Cl | 80 | 4.0 | 1 | - | 93 | - |

Multi-Step Synthesis Strategies from Diverse Starting Materials

While the direct cycloaddition of CO2 to styrene oxide is the most common route, multi-step syntheses from other readily available starting materials can offer alternative pathways to this compound and its derivatives.

One potential precursor is benzaldehyde (B42025). A multi-step synthesis of tetraphenylcyclopentadienone (B147504) from benzaldehyde involves a benzoin (B196080) condensation as the initial step. umass.edu Although this specific synthesis does not lead to the target dioxolanone, it demonstrates the utility of benzaldehyde as a versatile starting material in multi-step organic synthesis. A plausible, though not explicitly documented, route could involve the conversion of benzaldehyde to styrene glycol (1-phenyl-1,2-ethanediol), which could then be reacted with a carbonyl source like phosgene (B1210022) or its equivalents to form the cyclic carbonate. For instance, (S)-(+)-1-phenyl-1,2-ethanediol has been reacted with paraldehyde (B1678423) in the presence of p-toluenesulfonic acid to yield 2-methyl-4-phenyl-1,3-dioxolane, a related dioxolane derivative. google.com

Another conceivable starting material is phenylacetylene (B144264). Phenylacetylene can be converted to styrene through semihydrogenation over a Lindlar catalyst. wikipedia.org From styrene, an epoxidation step would yield styrene oxide, which can then undergo the cycloaddition with CO2 as previously described. Alternatively, phenylacetylene can be hydrated in the presence of gold or mercury reagents to produce acetophenone (B1666503). wikipedia.org Further synthetic manipulations of acetophenone could potentially lead to the desired 1,2-diol precursor for cyclization.

The synthesis of related dioxolane structures from non-styrene precursors has also been reported. For example, 2-(4-nitrophenyl)-1,3-dioxolane (B1347580) can be synthesized from 4-nitrobenzaldehyde (B150856) and ethylene (B1197577) glycol. mdpi.com This protected aldehyde can then undergo further reactions, such as reduction of the nitro group, to introduce other functionalities. mdpi.com This highlights the general strategy of forming the dioxolane ring from an aldehyde or ketone and a diol.

Acetal (B89532) Exchange Reactions

Acetal exchange, or transacetalization, is a versatile method for the synthesis of new acetals from existing ones. This process typically involves the reaction of an acetal with a diol in the presence of an acid catalyst, leading to the formation of a new cyclic acetal. This strategy is particularly useful for creating substituted dioxolane structures.

A key intermediate for certain unsaturated dioxolanones, cis- and trans-2-chloromethyl-4-phenyl-1,3-dioxolane, can be synthesized via an acetal exchange reaction. researchgate.net The process involves reacting chloroacetaldehyde (B151913) dimethyl acetal with styrene glycol. This reaction serves as a foundational step for subsequent modifications to the dioxolane ring. researchgate.net The general mechanism for such acid-catalyzed exchanges involves protonation of an acetal oxygen, followed by the departure of an alcohol molecule to form a resonance-stabilized oxocarbenium ion. This intermediate is then attacked by a hydroxyl group from the diol, and subsequent steps lead to the formation of the new, more stable cyclic acetal. While some acetal exchanges can be induced thermally without a catalyst, the use of acid catalysts is common to achieve efficient conversion under milder conditions. rsc.orgresearchgate.net

Table 1: Acetal Exchange for Dioxolane Intermediate Synthesis

| Reactant 1 | Reactant 2 | Product | Yield | Source |

|---|

Dehydrochlorination Processes for Unsaturated Dioxolanones

Dehydrochlorination is a chemical elimination reaction that removes a hydrogen atom and a chlorine atom from adjacent carbons, typically resulting in the formation of a double bond. This process is instrumental in the synthesis of unsaturated dioxolanones from their chlorinated precursors. The reaction is commonly carried out using a strong base.

The synthesis of 2-methylene-4-phenyl-1,3-dioxolane, an unsaturated derivative, is achieved through the dehydrochlorination of a mixture of cis- and trans-2-chloromethyl-4-phenyl-1,3-dioxolane. researchgate.net This transformation is effectively carried out using a strong base such as potassium tert-butoxide. The choice of base and solvent can significantly influence the reaction yield and efficiency. researchgate.netrsc.org The mechanism is characteristic of a second-order elimination (E2) reaction, where the rate is dependent on the concentration of both the substrate and the base. researchgate.net

Table 2: Dehydrochlorination Reaction Conditions and Yields

| Precursor | Base | Solvent/Conditions | Yield | Source |

|---|---|---|---|---|

| cis/trans-2-chloromethyl-4-phenyl-1,3-dioxolane | Potassium tert-butoxide | tert-Butyl alcohol | 70% | researchgate.net |

Formation of Substituted Dioxolanone Structures (e.g., 2-methylene-4-phenyl-1,3-dioxolane)

The formation of substituted dioxolanone structures often involves a multi-step synthetic pathway. An illustrative example is the efficient and reliable synthesis of 2-methylene-4-phenyl-1,3-dioxolane (MPDL), a cyclic ketene (B1206846) acetal used in radical ring-opening polymerization. rsc.orgdntb.gov.uaresearchgate.net

The synthesis is a two-step process that begins with an acetal exchange reaction followed by dehydrochlorination, as detailed in the previous sections. researchgate.net

Acetal Exchange: Styrene glycol is reacted with chloroacetaldehyde dimethyl acetal to produce a mixture of cis- and trans-2-chloromethyl-4-phenyl-1,3-dioxolane with a high yield of 87%. researchgate.net

Dehydrochlorination: The resulting chloro acetal intermediate is then treated with a strong base, potassium tert-butoxide, to eliminate hydrogen chloride and form the target methylene (B1212753) group, yielding 2-methylene-4-phenyl-1,3-dioxolane. researchgate.netrsc.org

The final product is thoroughly characterized using various spectroscopic methods, including ¹H and ¹³C NMR spectroscopy, IR spectroscopy, and mass spectrometry, to confirm its structure. rsc.orgrsc.org

Table 3: Summary of Synthesis for 2-methylene-4-phenyl-1,3-dioxolane

| Step | Reaction Type | Reagents | Product | Yield | Source |

|---|---|---|---|---|---|

| 1 | Acetal Exchange | Chloroacetaldehyde dimethyl acetal, Styrene glycol | cis/trans-2-chloromethyl-4-phenyl-1,3-dioxolane | 87% | researchgate.net |

Synthesis of Related Dioxolane-Containing Aromatic Compounds (e.g., 1,2-bis(4-(1,3-dioxolan-2-yl)phenyl)diazene oxide)

The synthesis of more complex aromatic compounds incorporating the dioxolane moiety demonstrates the utility of this functional group as a protecting group for aldehydes. A notable example is the synthesis of 1,2-bis(4-(1,3-dioxolan-2-yl)phenyl)diazene oxide. mdpi.comproquest.comresearchgate.net

This synthesis is based on the selective reduction of a nitroaromatic precursor, 2-(4-nitrophenyl)-1,3-dioxolane, where the dioxolane group protects a formyl functionality. mdpi.comresearchgate.net An eco-friendly approach utilizes glucose as the reductant in an alkaline medium. mdpi.com The reaction proceeds by mixing 2-(4-nitrophenyl)-1,3-dioxolane with ethanol, a 30% aqueous solution of sodium hydroxide, and glucose. mdpi.comresearchgate.net The mixture is heated to achieve the reduction of the nitro groups, leading to the formation of the azoxy linkage between two aromatic rings. researchgate.net

The structure of the resulting 1,2-bis(4-(1,3-dioxolan-2-yl)phenyl)diazene oxide has been unambiguously confirmed by single-crystal X-ray analysis. mdpi.comproquest.com This dioxolane-protected compound can then be used in further synthetic steps, with the aldehyde groups being easily deprotected by treatment with acid. mdpi.comproquest.com

Table 4: Synthesis of 1,2-bis(4-(1,3-dioxolan-2-yl)phenyl)diazene oxide

| Precursor | Reductant | Medium | Conditions | Product | Source |

|---|

Reaction Mechanisms and Chemical Reactivity Profiles of 4 Phenyl 1,3 Dioxolan 2 One

Nucleophilic Substitution Reactions

The carbonyl carbon in 4-Phenyl-1,3-dioxolan-2-one is electrophilic and serves as the primary site for nucleophilic attack. This initiates a nucleophilic addition-elimination sequence, characteristic of carbonyl compounds, which in this cyclic system typically results in ring-opening. The reaction mechanism is analogous to nucleophilic acyl substitution.

The process begins with the attack of a nucleophile (Nu⁻) on the carbonyl carbon, breaking the π-bond and forming a tetrahedral alkoxide intermediate. Due to the nature of the cyclic ester (carbonate), the subsequent step involves the cleavage of a C-O single bond within the ring, which is more favorable than the elimination of other groups. This ring-opening is driven by the release of ring strain.

Common nucleophiles that react with cyclic carbonates include amines, alkoxides, and water. rsc.org For instance, the aminolysis of cyclic carbonates is a key reaction in the synthesis of non-isocyanate polyurethanes (NIPUs). rsc.org

| Nucleophile (Nu⁻) | Intermediate | Final Product after Ring-Opening |

|---|---|---|

| Amine (R-NH₂) | Tetrahedral Zwitterionic Intermediate | Hydroxyurethane |

| Hydroxide (OH⁻) | Tetrahedral Alkoxide Intermediate | Styrene (B11656) glycol and Bicarbonate (after hydrolysis) |

| Alkoxide (R-O⁻) | Tetrahedral Alkoxide Intermediate | Alkoxycarbonyl-hydroxyethyl-benzene |

Electrophilic Addition Pathways

While less common than nucleophilic attack at the carbonyl carbon, the oxygen atoms of this compound possess lone pairs of electrons and can act as nucleophiles, reacting with strong electrophiles. The most significant of these interactions is the protonation of the carbonyl oxygen under acidic conditions.

This initial protonation enhances the electrophilicity of the carbonyl carbon, making it more susceptible to attack by weak nucleophiles. This acid-catalyzed mechanism is crucial for many ring-opening reactions, including polymerization. The reaction proceeds via the formation of a cationic intermediate, which is then attacked by the nucleophile. For example, in the presence of an acid catalyst, even neutral nucleophiles like water or alcohols can efficiently open the ring.

Free Radical Chemistry and Photochemical Transformations

Free radical reactions of this compound can be initiated by light (photolysis) or heat, leading to unique transformations. acs.orgwikipedia.org These reactions proceed through a chain mechanism involving initiation, propagation, and termination steps. wikipedia.orglibretexts.org

The photolysis of this compound is a known method for generating free radicals and serves as an instructive experiment in photochemical techniques. acs.org When the molecule absorbs ultraviolet light, it can lead to the homolytic cleavage of one of the C-O bonds within the dioxolanone ring. This initiation step creates a diradical species.

This diradical is often unstable and can undergo further reactions, such as decarboxylation (loss of CO₂), to generate a more stable radical intermediate. The phenyl group can play a role in stabilizing adjacent radical centers through resonance.

Once generated, the radical species can participate in propagation steps. A key reaction pathway for related cyclic ketene (B1206846) acetals, such as 2-methylene-4-phenyl-1,3-dioxolane, is free radical ring-opening polymerization. researchgate.net This process involves the radical opening the ring to create a more stable secondary benzyl free radical, which then propagates the polymer chain. researchgate.net

For this compound, after initial photolysis and decarboxylation, the resulting radical species can abstract atoms from other molecules or add across double bonds. The termination of the radical chain reaction occurs when two radical species combine. libretexts.org

| Reaction Step | Description | Example Species |

|---|---|---|

| Initiation | Homolytic bond cleavage upon UV irradiation (photolysis) to form radical species. libretexts.org | Diradical from C-O bond cleavage. |

| Propagation | The initial radical reacts to form a new radical, continuing the chain reaction. youtube.com This can involve decarboxylation and subsequent reactions. | Styrene oxide radical cation, Benzyl radical. |

| Termination | Two free radicals react with each other to form a stable, non-radical molecule. youtube.com | Dimerization of radical intermediates. |

Thermal Decomposition and Fragmentation Mechanisms

When subjected to high temperatures, this compound undergoes thermal decomposition. The fragmentation pathways are dictated by the relative strengths of the bonds within the molecule. The five-membered ring is strained, making ring-opening or fragmentation a likely outcome upon heating.

The decomposition process is believed to be initiated by the homolytic cleavage of the weakest bond in the molecule. Pyrolysis studies on similar 1,3-dioxolane structures suggest that the initial steps involve the cleavage of C-O or C-C bonds within the ring. osti.gov One plausible mechanism involves the concerted or stepwise elimination of carbon dioxide to yield styrene oxide. Another pathway could involve fragmentation into benzaldehyde (B42025) and other small molecules. Studies on the thermal fragmentation of related phenyl-substituted dioxolanones show complex rearrangements and fragmentation patterns, often initiated by ring-opening to an intermediate that then loses stable molecules like carbon monoxide or pivalaldehyde (in t-butyl substituted analogs). mdpi.comresearchgate.net

Ring-Opening Dynamics and Intermediate Species

The ring-opening of this compound is a thermodynamically favorable process, primarily driven by the release of strain in the five-membered ring. This reactivity is harnessed in ring-opening polymerization (ROP) to synthesize polycarbonates. mdpi.comnih.gov The ROP of cyclic carbonates can be initiated by anionic, cationic, or coordination-insertion mechanisms. mdpi.com

In anionic ROP, a nucleophilic initiator attacks the carbonyl carbon, forming a tetrahedral alkoxide intermediate. This intermediate then opens the ring, regenerating an active species at the end of the chain that can attack another monomer molecule. However, the anionic ROP of five-membered cyclic carbonates is known to be challenging and often requires high temperatures (>150 °C), which can lead to side reactions like decarboxylation, resulting in ether linkages in the polymer backbone. mdpi.com

Cationic ROP is initiated by an electrophile that activates the monomer, typically at one of the oxygen atoms. The subsequent ring-opening is propagated by a cationic chain end.

Regardless of the mechanism, the key step is the conversion of the cyclic monomer into a linear polymer chain. The dynamics of this process and the stability of the intermediate species are crucial for controlling the molecular weight and structure of the resulting polymer. nih.govmdpi.com For instance, in the ROP of the related 5-phenyl-1,3-dioxolane-4-one, formaldehyde is eliminated, which can then participate in competing side reactions. rsc.org

Alpha-Lactone Intermediate Formation

The formation of an alpha-lactone intermediate from this compound is a plausible, though transient, step in certain thermal or photochemical reactions. While direct observation is challenging due to the high reactivity of alpha-lactones, mechanistic pathways can be proposed by analogy to related systems. For instance, studies on the flash vacuum pyrolysis (FVP) of Diels-Alder adducts of similar 1,3-dioxolan-4-ones suggest a fragmentation pathway that proceeds through a spiro α-lactone intermediate. researchgate.netnih.gov

A proposed mechanism for a substituted dioxolanone involves an initial ring opening to form an oxonium carboxylate zwitterion. This is followed by the elimination of a stable carbonyl compound (e.g., an aldehyde or ketone from a substituent at the C2 position), which leads to the formation of the transient α-lactone. researchgate.net This intermediate can then undergo further reactions, such as decarboxylation (loss of CO) or decarbonylation (loss of CO2), depending on the specific structure and reaction conditions. researchgate.netnih.gov In the context of this compound, such a pathway would likely be initiated by high energy inputs like heat or light.

Carbenium Ion Pathways in Dioxolan-2-ylium Systems

The 1,3-dioxolan-2-one structure can give rise to a stabilized carbenium ion, the 1,3-dioxolan-2-ylium ion, particularly when a stabilizing group like a phenyl ring is present. X-ray crystallographic studies on related compounds, such as 2-phenyl-1,3-dioxolan-2-ylium trifluoromethanesulfonate and 2-(4-methoxyphenyl)-1,3-dioxolan-2-ylium hexafluoroantimonate, provide significant insight into the structure and stability of these intermediates. cdnsciencepub.com

These studies reveal that the dioxolan-2-ylium cation is nearly planar, facilitating conjugation between the substituent at the C(2) position and the cationic center. cdnsciencepub.com The positive charge is delocalized across the O-C-O system and the aryl substituent. This delocalization is evidenced by the bond lengths within the ring and to the substituent. For example, the C(2)-C(aryl) bond is often shorter than a typical single bond, indicating partial double bond character and enhanced conjugation. cdnsciencepub.com The stability of these carbenium ions follows the general order of 3° > 2° > 1°, with aryl substitution providing significant resonance stabilization. wikipedia.org

| Cation | C(2)-O(1) | C(2)-O(3) | C(2)-C(1') (Aryl) |

|---|---|---|---|

| 2-phenyl-1,3-dioxolan-2-ylium | 1.289 | 1.294 | 1.432 |

| 2-(4-methoxyphenyl)-1,3-dioxolan-2-ylium | 1.296 | 1.297 | 1.399 |

Data derived from X-ray crystallographic studies of related dioxolan-2-ylium salts. The shorter C(2)-C(1') bond in the methoxy-substituted cation suggests greater electronic delocalization. cdnsciencepub.com

Competitive Elimination and Side Reactions during Ring Opening (e.g., Tishchenko Reaction)

During ring-opening reactions of this compound, particularly under polymerization conditions, competitive side reactions can occur. For five-membered cyclic carbonates, a significant side reaction is decarboxylation (the loss of CO₂). rsc.org This process is thermodynamically driven, especially at elevated temperatures, as it leads to the formation of a more stable ether linkage in the resulting polymer or product, along with the release of gaseous CO₂. mdpi.comresearchgate.net

The mechanism of decarboxylation often involves a "back-biting" reaction of a propagating polymer chain end, which attacks the carbonate unit, leading to the elimination of CO₂ and the formation of an ether bond. This side reaction can affect the properties of polymers derived from cyclic carbonates, as it alters the chemical composition of the polymer backbone. mdpi.com While the Tishchenko reaction is a known side reaction in the ring-opening polymerization of some related heterocycles like dioxolan-4-ones (which can eliminate formaldehyde), it is less characteristic for dioxolan-2-ones, where decarboxylation is the more prevalent pathway.

Reactivity with Specific Chemical Species (e.g., Halides, Zirconium Oxide)

The reactivity of this compound with specific chemical species is often centered on the electrophilic nature of the carbonyl carbon and the C5 carbon, which are susceptible to nucleophilic attack.

Halides : Halide ions (e.g., I⁻, Br⁻, Cl⁻) can act as nucleophiles to initiate the ring-opening of cyclic carbonates. This reaction is a key step in the metal-halide catalyzed synthesis of cyclic carbonates from CO₂ and epoxides, and the reverse reaction is equally plausible. researchgate.netacs.org The halide anion attacks one of the electrophilic ring carbons (typically the C5 methylene (B1212753) carbon), leading to the formation of a halo-alkoxide intermediate. This intermediate can then participate in further reactions. The efficiency of this process is often enhanced by the presence of a Lewis acid or a hydrogen-bond donor to activate the carbonate ring. acs.orgrsc.org

Zirconium Oxide : Metal oxides, such as zirconium oxide (ZrO₂), can function as Lewis acid catalysts. The interaction involves the coordination of the Lewis acidic metal center on the oxide surface with the lone pair electrons of one of the oxygen atoms in the dioxolanone ring (likely the carbonyl oxygen). nih.govacs.org This coordination polarizes the C=O bond, increasing the electrophilicity of the carbonyl carbon and making the ring more susceptible to nucleophilic attack and subsequent ring-opening. acs.org This type of activation is crucial in many catalytic processes involving cyclic carbonates, including their synthesis and polymerization.

Substituent Effects on Reactivity (e.g., C(4)-aryl substitution on 1,3-dioxolan-2-ylium ion)

Substituents on the 1,3-dioxolan-2-one ring have a profound impact on its reactivity, primarily by altering the stability of reaction intermediates like the 1,3-dioxolan-2-ylium ion.

A C(4)-aryl substitution, as in this compound, influences the reactivity and stability of the corresponding carbenium ion formed at C(2). X-ray structure analysis of related systems shows that alkyl substitution at the C(4) or C(5) position leads to a significant lengthening of the adjacent C-O bonds (e.g., O(3)-C(4)). cdnsciencepub.com This observation suggests that the positive charge in the dioxolan-2-ylium ion is not confined to the C(2) atom but is delocalized onto the C(4) and C(5) atoms as well. cdnsciencepub.com

An aryl group at the C(4) position can further stabilize this delocalized positive charge through inductive and resonance effects. The electron-donating or withdrawing nature of the aryl group will modulate the degree of charge stabilization. For instance, an electron-donating group on the phenyl ring would be expected to increase the stability of the carbenium ion, thereby affecting the rates of reactions involving this intermediate. This is supported by studies on 2-aryl-substituted systems, where an electron-donating p-methoxy group leads to enhanced conjugation and a more stable cation compared to an unsubstituted phenyl group. cdnsciencepub.com

| Cation System | O(3)-C(4) Bond Length | O(1)-C(5) Bond Length |

|---|---|---|

| Unsubstituted at C(4)/C(5) (e.g., 2-Aryl-1,3-dioxolan-2-ylium) | ~1.44-1.46 | ~1.44-1.46 |

| Substituted at C(4) (e.g., 2-Aryl-4,4-dimethyl-1,3-dioxolan-2-ylium) | 1.503 | 1.455 |

Data derived from X-ray crystallographic studies of related dioxolan-2-ylium salts. The significant increase in the O(3)-C(4) bond length upon dimethyl substitution at C(4) indicates delocalization of positive charge onto the C(4) atom. cdnsciencepub.com

Polymerization Chemistry of 4 Phenyl 1,3 Dioxolan 2 One and Its Derivatives

Radical Ring-Opening Polymerization (RROP)

Radical ring-opening polymerization combines the advantages of conventional ring-opening polymerization with radical polymerization, offering a robust method for producing polyesters under mild conditions. researchgate.net This technique has been particularly effective for derivatives such as cyclic ketene (B1206846) acetals, which can be copolymerized with traditional vinyl monomers to create polymers with cleavable ester groups in their backbone, thereby imparting biodegradability. researchgate.net

The mechanism of RROP for derivatives of 4-Phenyl-1,3-dioxolan-2-one has been investigated to understand the factors governing the efficiency and selectivity of the polymerization process.

A key aspect of the RROP of phenyl-substituted dioxolane derivatives is the regioselectivity of the ring-opening step. For the derivative 2-methylene-4-phenyl-1,3-dioxolane, the polymerization proceeds with nearly complete regioselective ring-opening. researchgate.net The cleavage of the ring is directed to form the most stable possible radical intermediate. In this case, the ring opens in a way that generates a secondary benzyl free radical, which is highly stabilized by resonance with the adjacent phenyl group. researchgate.net This high degree of regioselectivity is crucial for producing a polymer with a regular and predictable structure. Studies on analogous six-membered ring systems (2-phenyl-1,3-dioxan-2-yl radicals) also show that regioselectivity is a critical factor, with cleavage patterns being influenced by the stereochemistry of the ring and the stability of the resulting radical. rsc.org

The efficiency of the ring-opening process is a critical parameter for the successful synthesis of polyesters via RROP. For the monomer 2-methylene-4-phenyl-1,3-dioxolane, the radical polymerization results in an essentially quantitative ring-opening across a wide range of temperatures, from 60°C to 150°C. researchgate.net This high degree of ring-opening ensures that the resulting polymer is predominantly a polyester, with ester linkages incorporated into the polymer backbone, rather than a polymer with unopened cyclic units as side chains. Even when copolymerized with other vinyl monomers, this derivative maintains a high propensity for ring-opening. researchgate.net

The reactivity of this compound derivatives in RROP has been demonstrated through both homopolymerization and copolymerization. The cyclic ketene acetal (B89532) derivative, 2-methylene-4-phenyl-1,3-dioxolane, undergoes homopolymerization to yield the polyester, poly(β-phenyl-γ-butyrolactone). researchgate.net

Furthermore, its reactivity has been explored in copolymerizations with various conventional vinyl monomers. When copolymerized with styrene (B11656), methyl methacrylate, vinyl acetate, or 4-vinylpyridine, 2-methylene-4-phenyl-1,3-dioxolane consistently undergoes nearly complete ring-opening. researchgate.net This allows for the successful incorporation of ester groups into the backbone of a variety of addition copolymers, a feature that is highly desirable for creating degradable versions of common plastics. researchgate.net

| Comonomer (M2) | Polymerization Temperature (°C) | Extent of Ring Opening of M1 | Resulting Copolymer Structure |

|---|---|---|---|

| Styrene | 60 - 150 | Essentially Complete | Polyester-co-polystyrene |

| Methyl Methacrylate | 60 - 150 | Essentially Complete | Polyester-co-poly(methyl methacrylate) |

| Vinyl Acetate | 60 - 150 | Essentially Complete | Polyester-co-poly(vinyl acetate) |

| 4-Vinylpyridine | 60 - 150 | Essentially Complete | Polyester-co-poly(4-vinylpyridine) |

While the RROP of cyclic ketene acetals is typically initiated by conventional radical initiators, the broader field of ring-opening polymerization of dioxolanones is heavily reliant on catalyst design. researchgate.netmanchester.ac.uk For related isomers like 5-phenyl-1,3-dioxolane-4-one (PhDOX), which undergoes a non-radical ROP, the choice of catalyst is critical to control the polymerization and minimize side reactions. manchester.ac.ukrsc.org The design of catalysts for ROP often focuses on Lewis acidic metals supported by carefully selected ligands. frontiersin.org

In metal-catalyzed ROP, the steric environment around the metal center plays a crucial role in catalyst activity and selectivity. escholarship.orgscielo.org.za For the ROP of 5-phenyl-1,3-dioxolane-4-one, research has shown that sterically-unencumbered, electronically-neutral salen aluminum catalysts provide the best performance. manchester.ac.ukrsc.org These catalysts offer an optimal balance of reactivity and selectivity, effectively promoting the ring-opening of the monomer while suppressing undesirable side reactions. rsc.org In contrast, catalysts with bulky, sterically demanding ligands can exhibit lower polymerization rates, potentially because the larger substituents enforce a less active coordination geometry around the metal center. escholarship.org

| Catalyst Type | Steric Profile | Performance Characteristics |

|---|---|---|

| Salen Aluminum Complexes | Sterically-Unencumbered | Exhibit the best balance of reactivity and selectivity. |

| Generic Lewis Acid Catalysts | Sterically Encumbered | Tend to have lower polymerization rates. |

Catalyst Design and Polymerization Methodology

Dynamic Vacuum Polymerization Techniques

Dynamic vacuum techniques have been effectively employed in the ring-opening polymerization (ROP) of phenyl-substituted dioxolanones to produce high-quality polymers. Specifically, the ROP of 5-phenyl-1,3-dioxolane-4-one (PhDOX) benefits significantly from this approach. During the polymerization, volatile byproducts such as formaldehyde can be generated, which may participate in side reactions. rsc.org

The application of a dynamic vacuum is crucial for the efficient removal of these volatile species from the reaction medium. This continuous removal shifts the equilibrium towards polymer formation and prevents undesirable side reactions, such as a competing Tishchenko reaction facilitated by formaldehyde. rsc.org Research has demonstrated that conducting the ROP of PhDOX under a dynamic vacuum, either in a neat (solvent-free) state or in a high-boiling solvent like diphenyl ether, successfully yields crystalline poly(mandelic acid). The resulting polymer exhibits thermal properties that are competitive with commercial polystyrene, highlighting the efficacy of this technique in synthesizing high-performance, sustainable polymers. rsc.org

Copolymerization Strategies

Copolymerization represents a versatile strategy to incorporate the structural features of phenyl-substituted dioxolanones into various polymer chains. A key derivative in this context is 2-methylene-4-phenyl-1,3-dioxolane (MPDL), a cyclic ketene acetal that undergoes radical ring-opening polymerization. This process allows for the creation of copolymers with unique backbone structures and functionalities.

The radical copolymerization of MPDL with a range of conventional vinyl monomers has been extensively studied. This approach successfully integrates ester functionalities into the polymer backbone. Research has shown that MPDL undergoes nearly complete ring-opening when copolymerized with monomers such as styrene, methyl methacrylate (MMA), vinyl acetate, and 4-vinylpyridine. researchgate.net

However, the specific structure of the dioxolane derivative is critical. For instance, while MPDL copolymerizes with styrene via ring-opening, another derivative, 2-phenyl-4-methylene-1,3-dioxolane (PMDO), does not copolymerize with styrene at all. mdpi.comtandfonline.com In the case of MMA, both MPDL and PMDO form copolymers, but through different mechanisms. MPDL undergoes ring-opening, whereas PMDO copolymerizes through its vinyl group without the ring opening. tandfonline.comrsc.org This highlights the nuanced reactivity of these monomers.

The table below summarizes the copolymerization behavior of MPDL with various vinyl monomers.

| Comonomer | Polymerization Type | Ring-Opening of MPDL | Reference |

| Styrene | Radical | Yes, essentially complete | researchgate.net |

| Methyl Methacrylate (MMA) | Radical / NMP | Yes, essentially complete | researchgate.netrsc.org |

| Vinyl Acetate | Radical | Yes, essentially complete | researchgate.net |

| 4-Vinylpyridine | Radical | Yes, essentially complete | researchgate.net |

Table 1: Copolymerization of 2-methylene-4-phenyl-1,3-dioxolane (MPDL) with vinyl monomers.

A primary advantage of using monomers like 2-methylene-4-phenyl-1,3-dioxolane (MPDL) in copolymerization is the ability to precisely control the polymer backbone structure. The radical ring-opening polymerization (rROP) mechanism of MPDL introduces ester linkages directly into the main chain of otherwise all-carbon backbone polymers, such as those derived from vinyl monomers. researchgate.net

This incorporation of ester groups fundamentally alters the polymer's chemical nature. For example, in the nitroxide-mediated polymerization of methyl methacrylate (MMA), MPDL can be used as a controlling comonomer. The resulting PMMA-rich copolymers contain ester bonds periodically throughout the backbone. rsc.org The frequency and distribution of these ester groups can be managed by adjusting the monomer feed ratio, which in turn allows for tuning the material's properties, most notably its degradability. rsc.org This strategy effectively transforms persistent vinyl polymers into materials susceptible to hydrolysis, significantly enhancing their environmental compatibility.

The introduction of ester groups via the copolymerization of MPDL is a direct route to synthesizing degradable analogues of common plastics. A notable example is the creation of degradable polystyrene through the copolymerization of styrene with MPDL, yielding poly(MPDL-co-styrene). mdpi.com This process inserts hydrolytically cleavable ester bonds into the robust polystyrene backbone. researchgate.netmdpi.com

Similarly, well-defined, degradable poly(methyl methacrylate) (PMMA) can be produced by copolymerizing MMA with MPDL. The presence of the ester linkages from the ring-opened MPDL units renders the polymer susceptible to hydrolytic degradation, breaking the polymer down into lower molecular weight fragments. rsc.org The extent and rate of degradation can be controlled by varying the amount of MPDL incorporated into the copolymer. rsc.org This approach represents a significant advancement in designing plastics with a controlled lifecycle.

| Copolymer System | Monomers | Key Feature | Reference |

| Degradable Polystyrene | Styrene + MPDL | Ester linkages in backbone | mdpi.com |

| Degradable PMMA | Methyl Methacrylate + MPDL | Tunable ester content | rsc.org |

Table 2: Examples of degradable copolymers synthesized using 2-methylene-4-phenyl-1,3-dioxolane (MPDL).

Thermal Polymerization of Phenyl-Substituted Dioxolanone Systems

While much of the research on the polymerization of dioxolanones focuses on catalyzed ring-opening reactions, thermal conditions also play a critical role, particularly concerning the stability and decomposition of these systems. True thermal polymerization (polymerization induced by heat alone without a catalyst) of these five-membered rings is thermodynamically challenging. rsc.orgnih.gov Instead, the literature on the thermal behavior of phenyl-substituted dioxolanones is more centered on their thermal decomposition and fragmentation pathways.

Substituents on the dioxolanone ring have a profound impact on the thermal stability and the mechanisms of decomposition, which in turn influences whether polymer formation can occur or if fragmentation dominates. The phenyl group, in particular, plays a significant role.

Studies on the thermal fragmentation of phenyl-substituted dioxolanones, such as (2S,5S)-5-Phenyl-2-t-butyl-1,3-dioxolan-4-one, show that decomposition pathways are complex and can lead to various small molecules rather than a polymer. researchgate.net The process can be initiated by the ring opening to form an intermediate that subsequently fragments. researchgate.net

In broader polymer chemistry, phenyl substituents are known to increase the thermal stability of the polymer backbone. researchgate.net However, in the context of dioxolanone monomers, the stability conferred by the phenyl group can also influence the pathway of thermal decomposition. The stability of radical or ionic intermediates formed upon ring cleavage is a key factor. In the radical ring-opening of 2-methylene-4-phenyl-1,3-dioxolane, the phenyl group stabilizes the secondary benzyl free radical formed upon ring cleavage, which facilitates a nearly complete and regioselective ring-opening to form a polyester, even at elevated temperatures from 60–150°C. researchgate.net This stabilization is crucial for favoring polymer formation over other decomposition routes. Therefore, while high temperatures can lead to degradation, the electronic and steric effects of the phenyl substituent are critical in directing the reaction toward either polymerization or fragmentation.

Chain-Growth Processes in Thermal Polymerization

Chain-growth polymerization is a process where monomer units are added to a growing polymer chain one at a time at an active site. wikipedia.org This method is characterized by the presence of a limited number of active centers at any given moment. The polymerization process is typically very rapid, leading to the formation of high-molecular-weight polymers early in the reaction. wikipedia.orgbhu.ac.in The mechanism involves three primary steps: initiation, propagation, and termination.

Initiation: This first step involves the formation of an active species, which can be a radical, cation, or anion, from an initiator molecule. This active species then reacts with a monomer to begin the polymer chain. wikipedia.orglibretexts.org

Propagation: During this stage, monomers are successively added to the active site of the growing polymer chain. The center of activity is regenerated at the end of the chain after each monomer addition, allowing for a rapid sequence of additions. wikipedia.org

Termination: The growth of the polymer chain is halted in this step. Termination typically occurs through a reaction that deactivates the active center, resulting in a stable, "dead" polymer. wikipedia.org

Ring-opening polymerization (ROP) is a form of chain-growth polymerization where the monomer is a cyclic compound. The polymerization is driven by the relief of ring strain. In the case of cyclic carbonates like this compound, the polymerization proceeds via the opening of the dioxolanone ring. While often initiated by catalysts (anionic, cationic, or coordination complexes), thermal polymerization without an explicit initiator is also possible, typically requiring elevated temperatures to induce the ring-opening and initiate chain growth. The active center, once formed, propagates by attacking and opening subsequent cyclic monomer units.

Application in Nonisocyanate Polyurethane (NIPU) Synthesis

The synthesis of polyurethanes without the use of toxic and moisture-sensitive isocyanates has become a significant area of research, driven by safety and environmental concerns. researchgate.net The reaction between cyclic carbonates and amines to produce nonisocyanate polyurethanes (NIPUs), also known as polyhydroxyurethanes (PHUs), is one of the most promising and widely studied alternative routes. nih.govresearchgate.net This pathway avoids the use of hazardous materials like phosgene (B1210022), which is required for isocyanate production. researchgate.net

Ring-Opening Polymerization of Cyclic Carbonates with Amines for NIPUs

The polyaddition reaction between multifunctional cyclic carbonates and amines is a primary method for synthesizing NIPUs. researchgate.net This process involves the nucleophilic attack of a primary or secondary amine on one of the carbonyl carbons of the cyclic carbonate ring. This attack leads to the opening of the ring and the formation of a stable β-hydroxyurethane linkage. researchgate.netnih.gov The presence of the hydroxyl group for each urethane linkage is a defining characteristic of these polymers, hence the name polyhydroxyurethanes. researchgate.net

The reaction can proceed without a catalyst, although it is often slower. rsc.org The rate can be significantly enhanced by the use of acid, base, or metal-based catalysts. researchgate.netsemanticscholar.org The mechanism generally involves the amine acting as a nucleophile to open the carbonate ring. Studies on model reactions, such as between ethylene (B1197577) carbonate and n-butylamine, have shown that the reaction can proceed through two parallel pathways: one involving a single amine molecule and another involving a second amine molecule that acts as a catalyst, significantly lowering the activation energy. researchgate.net

Table 1: Kinetic Data for the Model Reaction of Ethylene Carbonate with n-Butylamine

| Solvent | Reaction Route | Activation Energy (kcal/mol) |

|---|---|---|

| n-Butanol | Involving one amine molecule | 7.0 |

| n-Butanol | Involving two amine molecules | 2.5 |

| Dioxane | Involving one amine molecule | 14.0 |

| Dioxane | Involving two amine molecules | 3.7 |

Data sourced from kinetic studies on the formation of nonisocyanate urethanes from cyclic carbonates and amines. researchgate.net

Advanced Applications in Organic Synthesis and Materials Science

Role as a Key Intermediate in Complex Molecule Synthesis

4-Phenyl-1,3-dioxolan-2-one, identified by its CAS number 4427-92-3, serves as a crucial chemical intermediate for developing advanced materials and pharmaceuticals. nbinno.com Its cyclic carbonate structure is particularly advantageous, offering pathways for ring-opening reactions and polymer modifications. nbinno.com The compound's notable thermal properties, including a boiling point of 354.8°C at 760 mmHg, indicate a high degree of stability, a desirable characteristic for intermediates involved in multi-step reaction sequences. nbinno.com

Researchers have demonstrated interest in the reactivity of this dioxolanone, particularly its interactions with halides, which open avenues for further functionalization and the construction of more complex molecular architectures. nbinno.com Its ability to participate in diverse chemical transformations underscores its importance as a strategic intermediate in synthetic chemistry, with applications extending from fundamental research to the creation of novel functional materials. nbinno.com

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 4427-92-3 |

| Molecular Formula | C₉H₈O₃ |

| Molecular Weight | 164.16 g/mol |

| Boiling Point | 354.8°C at 760 mmHg |

| IUPAC Name | This compound |

Source: PubChem, NINGBO INNO PHARMCHEM CO.,LTD. nbinno.comnih.gov

Preparation of Vicinal Diols via Cyclic Carbonates

Cyclic carbonates and vicinal diols (1,2-diols) are chemically interconvertible. The synthesis of this compound can be achieved from its corresponding vicinal diol, 1-phenyl-1,2-ethanediol, through a carboxylation reaction with carbon dioxide. nih.govacs.org This establishes cyclic carbonates as stable, protected forms of vicinal diols.

The regeneration of the vicinal diol from the cyclic carbonate is typically accomplished through hydrolysis. While the prompt specifies decarboxylation, this reaction pathway for cyclic carbonates generally proceeds through the elimination of CO₂ to yield an epoxide. This epoxide can then be subsequently hydrolyzed to afford the corresponding vicinal diol. Therefore, the conversion of a cyclic carbonate to a vicinal diol via decarboxylation is a two-step process. The direct hydrolysis of the cyclic carbonate serves as a more direct route to the diol.

Utilization as a Building Block in Fine Organic Synthesis

The unique reactivity of this compound makes it an invaluable building block in the fine chemical industry, enabling the synthesis of highly specialized and functionalized molecules. nbinno.com

Research has demonstrated the utility of dioxolane structures as precursors in the synthesis of complex azoxybenzene derivatives. A notable example is the synthesis of 1,2-bis(4-(1,3-dioxolan-2-yl)phenyl)diazene oxide. This process utilizes a related dioxolane, 2-(4-nitrophenyl)-1,3-dioxolane (B1347580), as the starting material.

The synthesis involves the reduction of the nitro groups of the precursor. In one eco-friendly method, glucose is employed as the reductant in an alkaline medium. The reaction proceeds by mixing 2-(4-nitrophenyl)-1,3-dioxolane with ethanol and a sodium hydroxide solution at 50°C, followed by the addition of a glucose solution. The complete conversion to the azoxybenzene derivative is typically achieved after stirring for approximately two hours. The resulting product can be purified by recrystallization from ethanol. This method highlights how the dioxolane moiety can be carried through a reaction sequence to build more complex structures, serving as a protected form of a carbonyl group that can be deprotected later if needed.

While direct applications of this compound in the synthesis of thiol-containing compounds are not extensively detailed in the examined literature, general methodologies exist for introducing thiol groups to organic molecules. One common strategy involves a two-step process where a molecule with a hydroxyl group is first esterified using a protected thioacetic acid, such as S-trityl protected thioacetic acid. nih.gov In a subsequent step, the protecting group (e.g., trityl) is removed to reveal the free thiol group. nih.gov

The ring-opening of heterocyclic compounds with thiol nucleophiles is another established method for creating functionalized sulfur-containing molecules. nih.govmasterorganicchemistry.com Given the structure of this compound, nucleophilic attack by a thiolate could potentially lead to ring-opened products containing both thiol and carbonate or subsequent functionalities, although specific examples for this substrate were not found.

Chiral Reagent Applications from Chiral Dioxolanones

Chiral 1,3-dioxolanones, particularly those derived from readily available α-hydroxy acids like mandelic acid, have proven to be highly useful in asymmetric synthesis. mdpi.com These compounds function as chiral auxiliaries, which are stereogenic groups temporarily incorporated into a molecule to control the stereochemical outcome of a reaction.

A significant application of phenyl-substituted chiral dioxolanones is their use as a chiral benzoyl anion equivalent. mdpi.com Specifically, (2S,5S)-5-Phenyl-2-t-butyl-1,3-dioxolan-4-one, which is easily derived from mandelic acid, serves this purpose effectively. mdpi.com

The process involves the deprotonation of the dioxolanone, followed by a reaction with an electrophile, such as in a Michael addition. In one example, the dioxolanone undergoes a Michael addition to butenolide. The subsequent step involves thermal fragmentation of the resulting product. This fragmentation gives a phenyl ketone, effectively demonstrating the use of the dioxolanone as a synthetic equivalent of a chiral benzoyl anion. mdpi.com This methodology allows for the formation of chiral ketones with a new stereogenic center introduced with high selectivity.

Table 2: Key Reactions and Applications

| Section | Application / Reaction | Key Intermediate / Reagent | Resulting Compound Class |

|---|---|---|---|

| 5.3.1 | Synthesis of Azoxybenzenes | 2-(4-nitrophenyl)-1,3-dioxolane | Azoxybenzene derivatives |

| 5.4.1 | Chiral Benzoyl Anion Equivalent | (2S,5S)-5-Phenyl-2-t-butyl-1,3-dioxolan-4-one | Chiral Phenyl Ketones |

This table summarizes specific synthetic applications discussed in the article.

Chiral Ketene (B1206846) Equivalent

In the field of asymmetric synthesis, the strategic use of chiral ketene equivalents is crucial for constructing enantiomerically pure molecules. Chiral 1,3-dioxolan-4-ones, which are structurally related to this compound, have proven to be effective in this role. mdpi.comnih.gov These compounds can act as masked ketene groups, participating in cycloaddition reactions to form intermediates that can be subsequently converted into chiral products. mdpi.comnih.gov

A key application involves the Diels-Alder reaction, where a chiral dioxolanone reacts with a diene. nih.govrsc.org The resulting adduct can then undergo thermal fragmentation, such as flash vacuum pyrolysis (FVP), to eliminate parts of the dioxolanone ring and unmask a ketone functional group. mdpi.comnih.gov For instance, the thermal fragmentation of a Diels-Alder adduct derived from (2S)-5-methylene-2-t-butyl-1,3-dioxolan-4-one can yield a chiral epoxy ketone. mdpi.comnih.gov In this process, the dioxolanone effectively functions as a chiral ketene equivalent, enabling the stereocontrolled synthesis of complex cyclic systems. mdpi.comnih.gov This methodology highlights how the dioxolanone framework can be leveraged to introduce chirality and functionality into a target molecule.

Table 1: Application of Dioxolanones as Chiral Ketene Equivalents

| Reaction Type | Dioxolanone Derivative | Key Transformation | Outcome |

|---|---|---|---|

| Diels-Alder Cycloaddition | (2S)-5-methylene-2-t-butyl-1,3-dioxolan-4-one | Thermal Fragmentation (FVP) | Chiral Epoxy Ketone mdpi.comnih.gov |

Design and Synthesis of Tunably Degradable Polymeric Materials

The cyclic carbonate structure of this compound makes it a suitable monomer for ring-opening polymerization (ROP), a powerful technique for creating biodegradable polymers. nbinno.com This class of compounds is instrumental in the synthesis of aliphatic polyesters, which are valued for their potential to replace traditional oil-based plastics. mdpi.com

Research has demonstrated the successful polymerization of phenyl-containing 1,3-dioxolan-4-ones (Ph-DXO) via ROP to produce polymandelide (PMA), a derivative of polylactic acid (PLA) with properties similar to polystyrene. mdpi.com This process allows for significant control over the polymer's structure, including its stereochemistry, which can be dictated by using a homo-chiral monomer. mdpi.com The polymerization of these monomers can be achieved using organocatalysts, such as p-toluenesulfonic acid, often in solvent-free conditions, which aligns with the principles of green chemistry. mdpi.com The resulting polyesters are part of a growing class of materials designed with tunable degradation profiles, making them suitable for applications in biomedicine and environmentally friendly materials. researchgate.net The ability to control the polymer's properties through the choice of monomer and polymerization conditions is a key advantage in designing materials for specific applications. researchgate.net

Catalytic Applications of Dioxolanone Systems (e.g., Synergistic Catalyst Interactions in Carbonate Production)

Dioxolanone systems are central to the catalytic production of cyclic carbonates, which are important industrial chemicals used as polar aprotic solvents, electrolytes, and as monomers for polycarbonates. researchgate.net The synthesis of these five-membered cyclic carbonates is often achieved through the cycloaddition of carbon dioxide (CO2) with epoxides, a 100% atom-economical reaction. mdpi.com The efficiency of this process relies heavily on the catalyst system, where synergistic interactions can significantly enhance performance. mdpi.comnih.gov

Catalyst systems often involve a metal complex and a cocatalyst, where synergy between the components is crucial for activating both the epoxide and the CO2 molecule. mdpi.comnih.gov For example, studies on hybrid catalysts have revealed synergistic effects between metal centers (like Zr) and other functional groups within the catalyst structure, or between carboxylic groups and halide anions, to facilitate the reaction. mdpi.com

In the related ring-opening copolymerization (ROCOP) of epoxides and CO2 to form polycarbonates, heterodinuclear catalysts exhibit remarkable synergistic activity. nih.gov A notable example is a Co(III)K(I) catalyst system, which demonstrates high activity and selectivity for producing poly(propene carbonate). nih.gov The catalytic cycle involves a series of steps including initiation, propagation, and chain transfer, where the cooperative action of the two different metal ions is believed to lower the activation energy of the process. nih.gov During propagation, a metal-carbonate intermediate ring-opens an epoxide to form a metal alkoxide, which then rapidly inserts a CO2 molecule to regenerate the carbonate, building the polymer chain. nih.gov These examples underscore the importance of synergistic interactions in designing highly efficient catalysts for carbonate production and polymerization.

Table 2: Examples of Synergistic Catalysis in Carbonate Production

| Catalytic Process | Catalyst System | Type of Synergy | Product |

|---|---|---|---|

| CO2/Epoxide Cycloaddition | UiO-OH (Zr-based) | Lewis acid (Zr) and H-bond donor (-OH) cooperation mdpi.com | Cyclic Carbonate |

| CO2/Epoxide Cycloaddition | Imidazolium bromide with carboxyl units | Cooperation between halide anion and carboxylic group mdpi.com | Cyclic Carbonate |

Computational and Spectroscopic Investigations of 4 Phenyl 1,3 Dioxolan 2 One

Quantum Chemical Calculations and Theoretical Modeling

Quantum chemical calculations serve as a powerful tool to elucidate the molecular properties and reactivity of 4-phenyl-1,3-dioxolan-2-one. These theoretical models offer a deeper understanding of its behavior at a molecular level.

Semi-Empirical Methods and Higher-Level Computational Approaches (e.g., AM1)

Semi-empirical methods, such as Austin Model 1 (AM1), provide a computationally efficient means to study the electronic structure of molecules. AM1 is a quantum mechanical model based on the Neglect of Diatomic Differential Overlap (NDDO) integral approximation, which simplifies the calculations by neglecting certain electron-electron interactions. wikipedia.orguomustansiriyah.edu.iq This method is an advancement over the Modified Neglect of Diatomic Overlap (MNDO) method and aims to improve the prediction of molecular geometries and heats of formation by modifying the core-core repulsion terms. wikipedia.orguni-muenchen.de

While specific AM1 calculations for this compound are not extensively detailed in readily available literature, the general applicability of AM1 and related methods like PM3 is well-established for organic molecules. uomustansiriyah.edu.iq For more precise and detailed analyses, higher-level computational approaches such as Density Functional Theory (DFT) and ab initio methods are often employed. These methods provide more accurate energy calculations and a more detailed description of the electronic structure, which is crucial for understanding reaction mechanisms and predicting spectroscopic properties.

Analysis of Isomerization Barriers and Ionic Resonance Contributors

The study of isomerization barriers is critical for understanding the stability and potential reaction pathways of this compound. Isomerization can occur through various mechanisms, including ring-opening and rearrangement reactions. Computational methods can be used to model the transition states and calculate the energy barriers associated with these processes. For instance, studies on related cyclic carbonates have shown that isomerization between five- and six-membered rings can occur, and the relative stability is influenced by substituents. researchgate.net

Ionic resonance contributors are important for describing the electronic distribution within the molecule and understanding its reactivity. In this compound, the carbonate group exhibits significant resonance, leading to a delocalization of electron density. The primary resonance structures involve the delocalization of the lone pairs on the oxygen atoms to the carbonyl carbon. This resonance contributes to the stability of the carbonate functional group and influences its electrophilic and nucleophilic character. The phenyl group further influences the electronic properties through its own resonance and inductive effects.

Mechanistic Insights Derived from Computational Data (e.g., Reaction Mechanisms, Activation Energies)

Computational chemistry provides invaluable insights into the mechanisms of reactions involving this compound. Theoretical studies on the synthesis of cyclic carbonates from epoxides and carbon dioxide, for example, have elucidated the role of catalysts and the energetics of the reaction pathway. These studies often involve calculating the potential energy surface to identify intermediates, transition states, and the corresponding activation energies.

For the formation of cyclic carbonates, computational studies have explored various catalytic systems and reaction mechanisms. mdpi.com These investigations help in understanding how catalysts activate the reactants and facilitate the ring-opening of the epoxide and the subsequent insertion of carbon dioxide. The calculated activation energies provide a quantitative measure of the reaction kinetics, allowing for the comparison of different pathways and the optimization of reaction conditions. While specific mechanistic studies focusing solely on this compound are not prominently featured in the searched literature, the general principles derived from studies on analogous cyclic carbonates are applicable.

Advanced Spectroscopic Characterization Techniques for Structural Elucidation

Spectroscopic techniques are indispensable for the structural characterization of this compound, providing definitive information about its atomic connectivity and chemical environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR)

NMR spectroscopy is a cornerstone technique for the structural analysis of organic molecules.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound provides detailed information about the hydrogen atoms in the molecule. A representative ¹H NMR spectrum shows distinct signals for the aromatic protons of the phenyl group and the protons on the dioxolanone ring. researchgate.net The chemical shifts and coupling patterns of the methylene (B1212753) (-CH₂-) and methine (-CH-) protons on the five-membered ring are particularly diagnostic for confirming the structure.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton. nih.gov Key signals in the ¹³C NMR spectrum of this compound include the carbonyl carbon of the carbonate group, the carbons of the phenyl ring, and the carbons of the dioxolanone ring. The chemical shifts of these carbons are indicative of their electronic environment. While a detailed peak list is not provided in the search results, the availability of ¹³C NMR data has been noted. nih.gov

Below is an interactive data table summarizing typical chemical shifts for related dioxolanone structures, which can be used for comparative purposes.

| Atom | Typical ¹³C Chemical Shift (ppm) | Typical ¹H Chemical Shift (ppm) |

| Carbonyl (C=O) | 155-165 | - |

| Phenyl (ipso-C) | 135-145 | - |

| Phenyl (ortho, meta, para-C) | 125-130 | 7.2-7.5 |

| Methine (CH-Ph) | 75-85 | 5.0-5.5 |

| Methylene (CH₂) | 65-75 | 4.0-4.5 |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The IR spectrum of this compound is dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the cyclic carbonate. nih.gov This peak typically appears in the region of 1800-1820 cm⁻¹. Other significant absorptions include those for the C-O stretching of the ester linkages and the characteristic bands for the phenyl group, such as C=C stretching and C-H bending vibrations. The availability of an FTIR spectrum for this compound has been reported. nih.gov

An interactive data table of characteristic IR absorption frequencies for the functional groups in this compound is provided below.

| Functional Group | Characteristic Absorption Range (cm⁻¹) | Intensity |

| Carbonyl (C=O) Stretch (cyclic carbonate) | 1820-1800 | Strong |

| C-O Stretch (ester) | 1300-1000 | Strong |

| Aromatic C=C Stretch | 1600-1450 | Medium to Weak |

| Aromatic C-H Bend (out-of-plane) | 900-675 | Strong |

| Aliphatic C-H Stretch | 2900-3000 | Medium |

Mass Spectrometry (MS)

Mass spectrometry of this compound provides critical information regarding its molecular weight and fragmentation pattern, aiding in its structural confirmation. The analysis reveals a molecular ion peak corresponding to its chemical formula, C₉H₈O₃. The exact mass and major fragmentation peaks observed in the mass spectrum are key identifiers for this compound.

The high-resolution mass spectrometry data aligns with the calculated exact mass of the compound, confirming its elemental composition. The fragmentation pattern typically involves the loss of stable neutral molecules, such as carbon dioxide, from the cyclic carbonate structure. The most abundant peaks in the spectrum represent the most stable fragment ions formed during the ionization process.

Below is a summary of the key mass spectrometry data for this compound. nih.gov

| Property | Value |

| Molecular Weight | 164.16 g/mol |

| Monoisotopic Mass | 164.047344113 Da |

| Major Peak (m/z) | 104 |

| 2nd Highest Peak (m/z) | 90 |

| 3rd Highest Peak (m/z) | 78 |

Elemental Analysis

Elemental analysis of this compound determines the percentage composition of its constituent elements: carbon (C), hydrogen (H), and oxygen (O). This analytical technique provides empirical evidence for the compound's chemical formula, C₉H₈O₃. The experimentally determined percentages of each element are compared against the theoretical values calculated from the molecular formula to assess the purity of the sample.

The theoretical elemental composition, derived from the compound's molecular formula and the atomic weights of its constituent atoms, serves as a benchmark for experimental results.

The calculated elemental composition of this compound is presented in the table below. biosynth.comchemspider.com

| Element | Symbol | Atomic Weight | Number of Atoms | % Composition |

| Carbon | C | 12.011 | 9 | 65.85% |

| Hydrogen | H | 1.008 | 8 | 4.91% |

| Oxygen | O | 15.999 | 3 | 29.24% |

Future Research Directions and Perspectives on 4 Phenyl 1,3 Dioxolan 2 One

Development of Novel and Sustainable Synthetic Methodologies for Substituted Dioxolanones

The synthesis of 4-Phenyl-1,3-dioxolan-2-one and other substituted dioxolanones is a cornerstone of their application. Current methodologies often involve the reaction of epoxides with carbon dioxide, a process that aligns with the principles of green chemistry by utilizing a greenhouse gas as a C1 building block. nih.gov However, the thermodynamic stability of CO2 necessitates the use of catalysts to achieve efficient conversion. nih.gov Future research will likely focus on several key areas to enhance the sustainability and efficiency of these synthetic routes.

One promising avenue is the development of highly efficient and recyclable catalysts. Recent studies have shown the effectiveness of various catalytic systems, including metal-based catalysts and organocatalysts, in promoting the cycloaddition of CO2 to epoxides. acs.orgnih.gov The pursuit of catalysts that operate under milder conditions, such as lower temperatures and atmospheric pressure, will be a significant focus. acs.orgnih.govresearchgate.net The development of heterogeneous catalysts is also of great interest, as they offer advantages in terms of separation and reusability, contributing to more sustainable and cost-effective processes.

| Catalyst Type | Reaction Conditions | Advantages | Research Focus |

| Homogeneous Catalysts | Mild to high temperature and pressure | High selectivity | Recyclability, reduction of metal leaching |

| Heterogeneous Catalysts | Varied | Ease of separation and reuse | Increased activity and stability |

| Organocatalysts | Often mild conditions | Metal-free, lower toxicity | Broader substrate scope, improved efficiency |

| Biocatalysts | Mild, aqueous conditions | High selectivity, sustainable | Broader applicability, enzyme stability |

Exploration of Undiscovered Reactivity Modes and Highly Selective Transformations

The cyclic carbonate structure of this compound offers a rich platform for exploring novel reactivity. nbinno.com Ring-opening reactions are a well-established reactivity mode, but future research will delve into more nuanced and selective transformations. The development of catalytic systems that can control the regioselectivity and stereoselectivity of ring-opening reactions is a key objective. This will enable the synthesis of complex molecules with precise stereochemical control, which is crucial in fields like pharmaceuticals and agrochemicals.